3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
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Overview
Description
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinone ring through a methylene bridge. It is commonly used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-pyrrolidinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group of the pyrrolidinone ring to a hydroxyl group, resulting in the formation of hydroxypyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxypyrrolidine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrrolidinone ring and benzoic acid moiety play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- 3-[(2-oxopyrrolidin-1-yl)methyl]phenylacetic acid
- 3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Comparison: 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKZMIDVIXNCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427861 |
Source
|
Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867329-99-5 |
Source
|
Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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